![molecular formula C18H14F2N2O4S2 B448626 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B448626.png)
4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of fluorine atoms and the formation of sulfonamide groups. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl compounds.
Scientific Research Applications
4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide
- 4-fluoro-N-(3-{[(4-fluorophenyl)sulfonyl]amino}-2,2-dimethylpropyl)benzenesulfonamide
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]-
Uniqueness
Compared to similar compounds, 4-FLUORO-N-[3-(4-FLUOROBENZENESULFONAMIDO)PHENYL]BENZENE-1-SULFONAMIDE exhibits unique properties due to the specific arrangement of fluorine atoms and sulfonamide groups. This unique structure contributes to its enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H14F2N2O4S2 |
|---|---|
Molecular Weight |
424.4g/mol |
IUPAC Name |
4-fluoro-N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H14F2N2O4S2/c19-13-4-8-17(9-5-13)27(23,24)21-15-2-1-3-16(12-15)22-28(25,26)18-10-6-14(20)7-11-18/h1-12,21-22H |
InChI Key |
AIHMUJTWBROTHC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


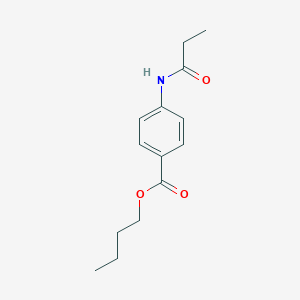

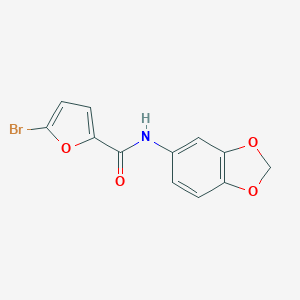
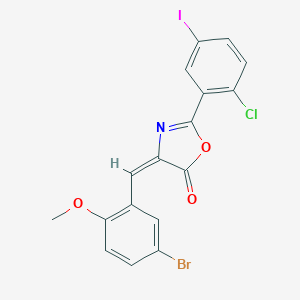
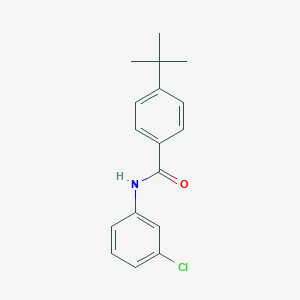
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)
![2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B448556.png)
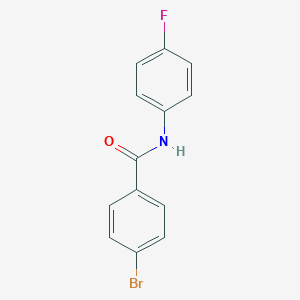

![3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B448560.png)
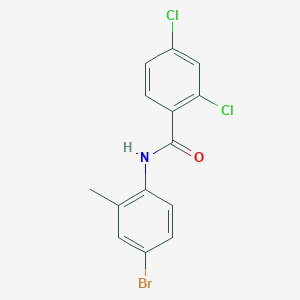
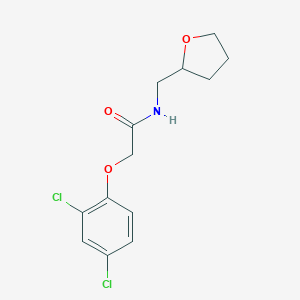
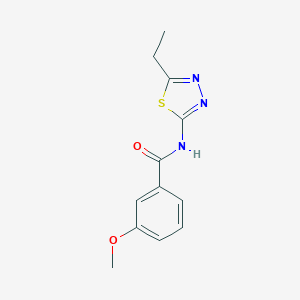
![2-(4-iodophenyl)-5-{[2-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B448569.png)
